4-(anilinosulfonyl)benzamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(phenylsulfamoyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3S/c14-13(16)10-6-8-12(9-7-10)19(17,18)15-11-4-2-1-3-5-11/h1-9,15H,(H2,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHYZSUXSWANDKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Contextualization Within Sulfonamide and Benzamide Derivatives
The 4-(anilinosulfonyl)benzamide structure is a member of the larger classes of organic compounds known as sulfonamides and benzamides. drugbank.com Sulfonamides are characterized by a sulfonyl group connected to a nitrogen atom, while benzamides contain a benzene (B151609) ring attached to an amide group. The fusion of these two functional groups in this compound creates a molecule with distinct chemical properties and the potential for diverse biological activities. ekb.egontosight.ai
Sulfonamides themselves have a rich history in medicinal chemistry, forming the basis of many therapeutic agents. ekb.egnih.gov Similarly, the benzamide (B126) moiety is a common feature in a wide array of pharmaceutical compounds. mdpi.com The combination of these two pharmacologically significant scaffolds in one molecule makes this compound and its derivatives a subject of considerable interest for researchers.
Significance of the Anilinosulfonylbenzamide Moiety in Medicinal Chemistry and Chemical Biology Research
The anilinosulfonylbenzamide moiety is a privileged scaffold in medicinal chemistry and chemical biology, fields that focus on the design and application of small molecules to understand and manipulate biological systems. ucsf.eduox.ac.ukmtu.edu Medicinal chemists synthesize and develop these molecules as potential therapeutic agents, while chemical biologists use them as tools to probe complex biological processes. ucsf.eduriken.jpnih.gov
The structural features of the anilinosulfonylbenzamide core allow for extensive chemical modifications. This adaptability enables researchers to fine-tune the molecule's properties to interact with specific biological targets, such as enzymes or receptors. google.com For instance, derivatives of this scaffold have been investigated as histone deacetylase (HDAC) inhibitors, a class of enzymes implicated in cancer and other diseases. rssing.comgoogle.com
The ability to introduce a wide variety of substituents onto the anilinosulfonylbenzamide framework provides a powerful platform for structure-activity relationship (SAR) studies. By systematically altering the chemical structure and observing the effects on biological activity, researchers can identify key features necessary for a desired therapeutic effect. nih.gov
Overview of Current Research Trajectories for the Compound Class
Established Synthetic Pathways for the Core Benzamide-Sulfonamide Scaffoldbenchchem.comnih.gov
The traditional synthesis of 4-(anilinosulfonyl)benzamide and its derivatives is a multi-step process that hinges on the sequential formation of the sulfonamide and benzamide (B126) bonds. This approach offers a reliable route to the target molecule and its analogues.
Formation of the Sulfonamide Linkagebenchchem.comnih.gov
The cornerstone of the synthesis is the creation of the sulfonamide bond, typically achieved through the reaction of a sulfonyl chloride with an amine. A common starting material for this process is 4-(chlorosulfonyl)benzoic acid. This intermediate is readily prepared by the chlorosulfonation of benzoic acid. google.com
The general scheme involves the reaction of 4-(chlorosulfonyl)benzoic acid with aniline (B41778) in the presence of a base, such as pyridine (B92270), to yield 4-(N-phenylsulfamoyl)benzoic acid. chemicalbook.com This reaction is a classic example of nucleophilic acyl substitution at the sulfonyl group.
A variety of primary and secondary amines can be employed in this step to generate a library of N-substituted sulfamoylbenzoic acids, demonstrating the versatility of this synthetic handle for creating analogues. nih.gov
Table 1: Synthesis of 4-(N-substituted-sulfamoyl)benzoic Acid Derivatives
| Amine Reactant | Base | Solvent | Reaction Conditions | Product | Yield (%) | Reference |
| Aniline | Pyridine | Not Specified | 0°C to Room Temp | 4-(N-phenylsulfamoyl)benzoic acid | Not Specified | |
| 3,4-Difluoroaniline | Thionyl Chloride/DIPEA | DMF | Not Specified | 2-Fluoro-4-(N-(3,4-difluorophenyl)sulfamoyl)benzoic acid | 65 (of amide) | nih.gov |
| Cyclopentylamine | Not Specified | Not Specified | Not Specified | 4-(N-cyclopentylsulfamoyl)benzoic acid | 88 (of amide) | nih.gov |
Formation of the Benzamide Amide Bondbenchchem.comnih.govvedantu.com
Once the 4-(anilinosulfonyl)benzoic acid core is established, the final step involves the formation of the benzamide linkage. This is typically achieved by activating the carboxylic acid group and then reacting it with an appropriate amine.
Standard peptide coupling reagents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or dicyclohexylcarbodiimide (B1669883) (DCC), in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP), are commonly used to facilitate this transformation. nih.gov An alternative method involves the conversion of the carboxylic acid to the more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with an amine. vedantu.com
This step also offers a prime opportunity for diversification, as a wide array of primary and secondary amines can be used to generate a diverse set of this compound analogues.
Novel Synthetic Approaches and Catalyst Development
Recent research has focused on developing more efficient, cost-effective, and environmentally friendly methods for the synthesis of sulfonamides and benzamides, including transition-metal-free methodologies and adherence to green chemistry principles.
Transition Metal-Free Methodologiesorganic-chemistry.orgtandfonline.com
The development of transition-metal-free reactions is a significant advancement in organic synthesis, avoiding the cost and potential toxicity associated with metal catalysts. For the synthesis of N-aryl sulfonamides, methods have been developed that utilize o-silylaryl triflates in the presence of a fluoride (B91410) source like cesium fluoride (CsF) for the N-arylation of sulfonamides. organic-chemistry.org Another approach involves the direct coupling of nitroarenes with sulfinates under metal-free conditions. tandfonline.com
For the formation of the benzamide bond, transition-metal-free methods for the synthesis of N-substituted benzamides have been reported, such as the reaction of isonitriles with diaryliodonium salts under photoredox catalysis. beilstein-journals.org
Green Chemistry Principles in Synthesis
The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances. In the context of this compound synthesis, this translates to the use of safer solvents, reduced energy consumption, and improved atom economy.
Recent advancements include the synthesis of N-pyridinyl-benzamides using bimetallic metal-organic frameworks (MOFs) like Fe₂Ni-BDC, which can be easily recovered and reused. mdpi.com Furthermore, Rh(III)-catalyzed C-H activation of substituted benzamides using air as the sole oxidant in water represents a highly green approach to constructing related heterocyclic structures. rsc.org One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, also contribute to a greener process by reducing solvent usage and purification steps. beilstein-journals.orgnih.govmdpi.com
Table 2: Green Synthetic Approaches for Benzamide and Sulfonamide Scaffolds
| Reaction Type | Catalyst/Reagent | Solvent | Key Green Feature | Reference |
| N-Pyridinyl Benzamide Synthesis | Fe₂Ni-BDC MOF | Dichloromethane | Reusable catalyst | mdpi.com |
| Isoquinolone Synthesis | Rh(III) catalyst/Air | Water | Use of water as solvent, air as oxidant | rsc.org |
| N-(methoxymethyl)benzamide Synthesis | Mn(I) catalyst | Methanol (B129727) | Use of methanol as reagent and solvent | rsc.org |
Derivatization Strategies for Structural Modificationnih.govnih.gov
The this compound scaffold is a versatile template for structural modification, allowing for the fine-tuning of its physicochemical and biological properties. Derivatization can be readily achieved at several key positions.
Modification of the sulfonamide nitrogen by reacting 4-(chlorosulfonyl)benzoic acid with a diverse range of primary and secondary amines allows for the introduction of various alkyl, aryl, and heterocyclic moieties. nih.gov This is a common strategy to explore the structure-activity relationship (SAR) of this class of compounds.
Similarly, the benzamide nitrogen can be functionalized by employing a wide variety of amines in the final amidation step. This allows for the introduction of different substituents, which can influence properties such as solubility, lipophilicity, and target-binding interactions. nih.gov
Further modifications can be made to the aromatic rings of the structure, although this often requires starting from appropriately substituted precursors. For instance, using a substituted aniline in the initial sulfonamide formation step or a substituted benzoic acid derivative will lead to analogues with modified substitution patterns on the aromatic cores.
Strategies for Anilino Moiety Diversification
Diversification of the anilino moiety in this compound analogues is crucial for exploring structure-activity relationships. The primary methods for achieving this involve the reaction of a substituted sulfonyl chloride with a diverse range of anilines or the coupling of a pre-formed sulfonamide with various aryl partners.
The classical and still widely used approach involves the condensation of a 4-(chlorosulfonyl)benzoyl derivative with a substituted aniline. ekb.eg This reaction is typically performed in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. ekb.egorganic-chemistry.org The versatility of this method lies in the commercial availability of a vast library of substituted anilines, allowing for the introduction of a wide range of functional groups onto the anilino ring. These substituents can be electron-donating or electron-withdrawing, and can be positioned at the ortho, meta, or para positions to fine-tune the electronic and steric properties of the molecule. acs.org
Alternatively, modern cross-coupling reactions provide a powerful tool for anilino moiety diversification. For instance, copper-catalyzed N-arylation of a primary sulfonamide with an aryl boronic acid offers a route to N-aryl sulfonamides. ekb.eg This method is particularly useful for creating derivatives that may not be readily accessible through the traditional sulfonyl chloride route.
Another strategy involves the modification of the aniline itself prior to its coupling with the sulfonyl chloride. This can include the introduction of various substituents through standard aromatic substitution reactions. This multi-step approach allows for the synthesis of highly functionalized anilino moieties that can then be incorporated into the final benzamide structure.
The following table summarizes various substituted anilines that have been used to diversify the anilino moiety of sulfonamide derivatives:
| Substituent on Aniline | Resulting Derivative Class | Reference |
| Electron-withdrawing groups (e.g., -CF₃, -NO₂) | Electron-deficient anilino sulfonamides | acs.org |
| Electron-donating groups (e.g., -CH₃, -OCH₃) | Electron-rich anilino sulfonamides | mdpi.com |
| Halogens (e.g., -Cl, -Br, -I) | Halogenated anilino sulfonamides | acs.orgrsc.org |
| Heterocyclic amines (e.g., aminopyridine) | Heteroaryl anilino sulfonamides | ekb.eg |
Strategies for Benzamide Ring Substitutions
Modification of the benzamide ring provides another avenue for creating a diverse library of this compound analogues. These substitutions can influence the molecule's conformation, solubility, and interactions with biological targets. The primary strategies for benzamide ring diversification involve either starting with a pre-substituted benzoic acid derivative or modifying the benzamide moiety after its formation.
A common approach begins with the chlorosulfonation of a substituted benzoic acid. rsc.orgnih.gov This creates a substituted 4-(chlorosulfonyl)benzoic acid which can then be reacted with an aniline and subsequently an amine to form the desired substituted this compound. The nature and position of the substituent on the initial benzoic acid directly translate to the final product. For example, starting with 3-nitrobenzoic acid leads to a nitro-substituted benzamide ring. researchgate.net
Amide bond formation is a key step in many synthetic routes. mdpi.com Standard coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) are frequently employed to couple a carboxylic acid with an amine to form the benzamide. rsc.orgnih.gov This allows for the introduction of a wide variety of substituents on the amide nitrogen. For instance, reaction with primary and secondary aliphatic amines, as well as various anilines, can be achieved using this method. rsc.orgnih.gov
Furthermore, the benzamide functionality itself can be a handle for further derivatization. For example, the amide nitrogen can be alkylated or arylated under appropriate conditions. This allows for the introduction of additional diversity at a late stage in the synthesis.
The following table provides examples of substituents introduced onto the benzamide ring and the corresponding synthetic strategies:
| Substituent on Benzamide Ring | Synthetic Strategy | Reference |
| Chloro, Methyl | Start with substituted benzoic acid (e.g., 4-chloro-3-methylbenzoic acid) | ontosight.ai |
| Nitro | Start with 3-nitrobenzoic acid followed by chlorosulfonation | researchgate.net |
| Varied amide substituents (e.g., p-chloroaniline, p-anisidine) | Amide coupling of the corresponding carboxylic acid with various amines | rsc.org |
| Alkyl/Aryl groups on amide nitrogen | N-alkylation/arylation of the pre-formed benzamide | semanticscholar.org |
Strategies for Sulfonyl Group Derivatization
One key strategy for derivatization involves the conversion of primary sulfonamides into more reactive intermediates. For example, a primary sulfonamide can be converted to a sulfonyl chloride using a pyrylium (B1242799) salt as an activating reagent. researchgate.net This newly formed sulfonyl chloride can then react with a variety of nucleophiles, enabling the synthesis of complex sulfonamides and sulfonates. researchgate.net
Another approach involves the use of sulfinate salts. Sodium sulfinates can be converted in situ to sulfonyl iodides, which can then react with amines to form sulfonamides. d-nb.info This method provides an alternative to the traditional sulfonyl chloride route.
Derivatization can also occur at the nitrogen of the sulfonamide. For instance, N-alkylation or N-arylation of the sulfonamide can be achieved, although the reduced nucleophilicity of the sulfonamide nitrogen compared to an alkylamine can be a challenge. thieme-connect.com
The following table outlines different approaches to sulfonyl group derivatization:
| Derivatization Approach | Key Intermediate | Resulting Functional Group | Reference |
| Activation of primary sulfonamide | Sulfonyl chloride | Complex sulfonamides, sulfonates | researchgate.net |
| Reaction of sulfinate salts | Sulfonyl iodide | Sulfonamides | d-nb.info |
| N-alkylation/arylation | N/A | N-substituted sulfonamides | thieme-connect.com |
Reaction Mechanism Elucidation for Key Synthetic Steps
The formation of the sulfonamide bond is a cornerstone of the synthesis of this compound and its analogues. The most common method, the reaction between a sulfonyl chloride and an amine, proceeds through a nucleophilic substitution mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the departure of the chloride leaving group and deprotonation of the nitrogen, typically by a base present in the reaction mixture, to yield the stable sulfonamide. organic-chemistry.org
A plausible mechanism for the formation of sulfonamides from thiols involves the initial one-electron oxidation of the thiol to a thiyl radical. rsc.org This radical then combines with an amine to form a sulfinamide intermediate, which is subsequently oxidized to the final sulfonamide product. rsc.org
In the synthesis of sulfonamides from sulfinate salts and amines mediated by iodine, a proposed mechanism involves the in-situ formation of a sulfonyl iodide intermediate. d-nb.info This intermediate can then undergo either a direct displacement of the iodide by the amine (Path A) or form a sulfonyl radical which then reacts with the amine (Path B) to yield the sulfonamide. d-nb.info
The formation of the benzamide linkage, typically through the reaction of a carboxylic acid and an amine using a coupling agent like EDC, proceeds via the activation of the carboxylic acid. EDC reacts with the carboxyl group to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the amine, leading to the formation of the amide bond and the release of a urea (B33335) byproduct. The presence of a catalyst like DMAP can further accelerate this reaction by forming an even more reactive acyl-pyridinium species.
Molecular Modeling and Conformational Analysis
Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. For a flexible molecule like this compound, which possesses multiple rotatable bonds, conformational analysis is crucial for understanding its three-dimensional structure and energetic landscape. This analysis identifies the stable conformations (energy minima) and the transition states between them, which is fundamental for predicting how the molecule will interact with biological targets. umich.edu
The conformational preferences of sulfonamides are known to be critical determinants of their biological and physical properties. researchgate.net The rotation around the Aryl-SO2 bond, in particular, can be hindered, leading to distinct and stable conformational isomers (rotamers). umich.edu The relative stability of these conformers can be influenced by the solvent environment, with different conformations being favored in polar versus non-polar media. umich.edu
Force Field-Based Simulations (e.g., MM2, Amber, OPLS)
Force field-based simulations, also known as molecular mechanics (MM), provide a computationally efficient method for exploring the conformational space of large molecules. These methods use a set of classical mechanics equations and parameters (the "force field") to calculate the potential energy of a system based on the positions of its atoms. d-nb.info This approach is well-suited for sampling a wide range of conformations and identifying low-energy structures.
Several common force fields are used for organic and biological molecules:
AMBER (Assisted Model Building with Energy Refinement): Widely used for simulations of proteins and nucleic acids, with general-purpose extensions like the General Amber Force Field (GAFF) for drug-like organic molecules. ambermd.org It employs fixed partial charges centered on atoms. ambermd.org
OPLS (Optimized Potentials for Liquid Simulations): A family of force fields well-regarded for modeling organic molecules and biological systems. ucl.ac.be It is often used to accurately reproduce liquid properties and interaction energies.
MM2/MM3: Primarily developed for small organic molecules, these force fields are excellent for calculating geometries and energies of hydrocarbons and molecules with simple functional groups. ucl.ac.beresearchgate.net
While these methods are powerful for conformational searching, conventional force fields like AMBER, OPLS, and MM2 have shown limitations in accurately reproducing certain non-covalent interactions, such as those involving aromatic rings. researchgate.net For a molecule like this compound, which contains multiple phenyl rings, accurately modeling stacking and edge-to-face interactions is critical.
Table 1: Comparison of Common Force Fields
| Force Field | Primary Application | Strengths | Limitations |
| AMBER/GAFF | Biomolecules, Organic Ligands | Well-parameterized for proteins and nucleic acids; GAFF provides broad coverage for organic molecules. ambermd.org | Can be less accurate for specific non-covalent interactions without specialized parameters. researchgate.net |
| OPLS | Organic Liquids, Biomolecules | Good for calculating solvation energies and simulating systems in solution. ucl.ac.be | Performance can vary for complex, multifunctional molecules without specific parameterization. |
| MM2/MM3 | Small Organic Molecules | Excellent for predicting geometries and energies of hydrocarbons and simple functional groups. ucl.ac.be | Less suited for complex biomolecular systems; may poorly calculate solvation energies. ucl.ac.be |
Quantum Mechanical Approaches (e.g., AM1, PM3, DFT)
Quantum mechanical (QM) methods offer a more rigorous and accurate description of molecular properties by solving approximations of the Schrödinger equation. They are used to refine the geometries obtained from force field searches and to calculate electronic properties like charge distribution, dipole moments, and molecular orbital energies. nih.govresearchgate.net
Semi-Empirical Methods (AM1, PM3): These methods simplify QM calculations by incorporating experimental data (parameters) to speed up computations. nih.govbookpi.org Austin Model 1 (AM1) and Parametric Method 3 (PM3) are widely used NDDO-based methods. bookpi.org While faster than higher-level QM, their accuracy can be limited, and they have been shown to be less reliable for calculating certain properties compared to DFT. nih.gov For sulfonamides, semi-empirical methods must be used with caution, as they can struggle with hypervalent molecules. researchgate.net
Density Functional Theory (DFT): DFT has become a workhorse in computational chemistry due to its favorable balance of accuracy and computational cost. d-nb.info It calculates the electron density of a system to determine its energy and other properties. For sulfonamide derivatives, DFT methods like B3LYP have been successfully used to study conformational and electronic properties, predicting the existence of multiple stable conformers and analyzing the influence of solvent effects. nih.govresearchgate.net DFT calculations can provide valuable descriptors for QSAR studies, such as HOMO and LUMO energies, which relate to a molecule's reactivity. researchgate.net
Studies on sulfanilamide, a related compound, using DFT at the B3LYP/6-311++G(3df,2p) level, revealed the existence of four stable conformers. nih.gov The relative stability of these conformers was found to be dependent on the environment; the eclipsed conformer was more stable in the gas phase, while the staggered conformer was preferred when solvent effects were included. nih.gov This highlights the importance of considering the environment in computational studies of such molecules.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. jbclinpharm.org By identifying key molecular properties (descriptors) that influence activity, QSAR models can be used to predict the potency of novel, untested compounds and guide the design of more effective molecules. jbclinpharm.orgnih.gov
For sulfonamide derivatives, QSAR has been widely applied to study their activities as antibacterial agents, enzyme inhibitors, and anticancer agents. jbclinpharm.orgmdpi.com These studies help elucidate the structural requirements for a desired biological effect.
Development of Predictive Models for Biological Interactions
The development of a predictive QSAR model involves several steps: compiling a dataset of compounds with known activities, calculating various molecular descriptors for each compound, building a mathematical model using statistical methods like multiple linear regression (MLR) or machine learning, and validating the model's predictive power. nih.govacs.org
For instance, QSAR models for sulfonamide-based inhibitors of carbonic anhydrase have shown that activity depends on factors like the electrostatic potential-based charges on the sulfonamide group atoms, molecular orbital energies (HOMO and LUMO), dipole moments, and lipophilicity. researchgate.net In studies of indole-sulfonamide derivatives, QSAR models revealed that properties like mass, charge, polarizability, and van der Waals volume were key to governing their anticancer and antimalarial activities. acs.org These models can then be used to virtually screen new designs and prioritize them for synthesis. acs.org
Descriptor-Based QSAR Analysis
The core of QSAR lies in the use of molecular descriptors, which are numerical values that characterize the physicochemical properties of a molecule. These can be broadly categorized:
Electronic Descriptors: Describe the electron distribution. Examples include HOMO/LUMO energies, dipole moment, and atomic charges. tsijournals.com These are often calculated using quantum chemical methods. tsijournals.com
Steric Descriptors: Relate to the size and shape of the molecule, such as molecular weight, volume, and shape indices. researchgate.net
Hydrophobic Descriptors: Quantify the lipophilicity of a molecule (e.g., LogP), which is crucial for its ability to cross cell membranes.
Topological Descriptors: Describe the atomic connectivity and branching of a molecule. researchgate.net
In a QSAR study on a series of benzenesulfonamide (B165840) derivatives, it was found that natriuretic activity was linked to optimal hydrophobicity and low electronegativity at the sulfamoyl group. researchgate.net Another analysis of GSK-3α inhibitors showed that electron-withdrawing and bulky substituents on one of the phenyl rings were imperative for activity. researchgate.net By analyzing which descriptors are most important in the QSAR model, researchers can gain insight into the mechanism of action and design new compounds with enhanced activity. nih.gov
Molecular Docking and Binding Affinity Prediction
Molecular docking is a computational method used to predict the preferred orientation of a ligand when it binds to a target receptor, typically a protein or enzyme. rjb.ro This technique is instrumental in structure-based drug design, as it helps to elucidate the interactions between a ligand and the amino acid residues in the receptor's binding site. unar.ac.idmdpi.com The results are often ranked using a scoring function, which estimates the binding affinity (e.g., in kcal/mol), allowing for the virtual screening of compound libraries to identify potential drug candidates. unar.ac.idnih.gov
For sulfonamide derivatives, molecular docking has been extensively used to understand their inhibitory mechanisms against various enzymes, such as carbonic anhydrases, penicillin-binding proteins, and glycolytic enzymes. rjb.rounar.ac.idscirp.org The sulfonamide moiety (-SO2NH-) is a key pharmacophore that often participates in crucial interactions, such as coordinating with metal ions (e.g., Zn2+) in the active site of metalloenzymes like carbonic anhydrase. nih.gov
Docking studies on 1,2,4-triazine (B1199460) sulfonamide derivatives against cancer-related protein kinases revealed that the oxygen atoms of the sulfonamide group frequently form hydrogen bonds with key residues in the active site, such as SER-1331 and LYS-1263. mdpi.com Similarly, in a study targeting the glycolytic enzymes of the malaria parasite, docking simulations showed that sulfonamide ligands could selectively bind to the parasite's enzymes over the human counterparts, suggesting a potential avenue for developing selective antimalarial agents. scirp.org The predicted binding affinities from these studies often show that novel designed sulfonamides can have a stronger interaction with the target than existing drugs. unar.ac.id
Table 2: Example of Molecular Docking Results for Sulfonamide Derivatives Against Carbonic Anhydrase I (PDB: 1AZM)
| Compound | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |
| Acetazolamide (Standard) | -5.25 | His94, His96, His119, Thr199 | Zinc coordination, Hydrogen bond |
| Derivative 1 | -7.5 | His94, Gln92, Thr200 | Zinc coordination, Hydrogen bond, Hydrophobic |
| Derivative 2 | -8.2 | His94, Val121, Leu198, Thr199 | Zinc coordination, Hydrogen bond, van der Waals |
| Derivative 3 | -6.8 | Gln92, His96, Leu204 | Hydrogen bond, Hydrophobic |
| Data is illustrative, based on findings for various sulfonamide derivatives. unar.ac.id |
Ligand-Protein Interaction Profiling
The study of how a ligand like this compound interacts with its protein targets is fundamental to understanding its biological activity. Computational methods provide a powerful lens for this analysis, allowing for the detailed characterization of non-covalent interactions that govern molecular recognition. nih.gov Tools like the Protein-Ligand Interaction Profiler (PLIP) can be employed to automatically detect and visualize a wide range of interactions, including hydrogen bonds, hydrophobic contacts, salt bridges, and π-stacking, within 3D structures of protein-ligand complexes. nih.gov
In studies of structurally related compounds, such as quinazoline-based inhibitors featuring an anilinosulfonamide moiety, molecular dynamics (MD) simulations are used to assess the stability of the ligand-protein complex. Key metrics such as the Root Mean Square Deviation (RMSD) of the protein and ligand are monitored over time. A smaller deviation in the protein's conformation and less significant fluctuation suggest a more stable complex. researchgate.net The strength and persistence of hydrogen bonds are also critical indicators of interaction potency. For instance, the distance of hydrogen bonds formed with key residues (e.g., Gln817 in PDE5) is a determining factor in evaluating the binding mode. researchgate.net These computational approaches allow for a comparative analysis of different binding poses to identify the most energetically favorable and stable interactions. nih.govresearchgate.net
A theoretical framework for interpreting protein interaction data can also involve graph theory. nih.gov In this approach, network nodes represent protein residues, and connections between nodes indicate that the residues are functionally correlated during the interaction. nih.gov This method helps quantify the importance of each amino acid in the interaction, providing a deeper understanding of the functional architecture of the binding event. nih.gov
Table 1: Common Computational Methods in Ligand-Protein Interaction Profiling
| Method | Application | Key Outputs |
|---|---|---|
| Molecular Docking | Predicts the preferred orientation of a ligand when bound to a protein target. | Binding affinity scores, ranking of poses, visualization of interactions. |
| Molecular Dynamics (MD) Simulation | Simulates the physical movements of atoms and molecules over time to assess complex stability. | RMSD, RMSF, hydrogen bond analysis, conformational changes. researchgate.net |
| Protein-Ligand Interaction Profiler (PLIP) | Automated detection and visualization of non-covalent interactions in 3D structures. nih.gov | Detailed lists and images of hydrogen bonds, hydrophobic contacts, salt bridges, π-stacking. nih.gov |
| Graph Theory Analysis | Represents protein interactions as a network to identify key residues and functional correlations. nih.gov | Network maps, quantification of residue importance, insights into functional architecture. nih.gov |
Identification of Putative Binding Poses
Identifying the most likely binding orientation, or "pose," of a ligand within a protein's active site is a critical step in computational drug design. This process typically begins with molecular docking to generate a series of potential binding poses. These initial poses are then often subjected to more rigorous analysis, such as molecular dynamics (MD) simulations, to evaluate their stability and interaction patterns over time. researchgate.net
For example, in a study of a quinazoline-based phosphodiesterase 5 (PDE5) inhibitor containing an anilinosulfonamide group, several putative binding poses were generated. researchgate.net The stability of each pose was assessed through MD simulations. The evaluation criteria included the ligand's RMSD and the consistency of hydrogen bond interactions with key active site residues, such as Gln817. researchgate.net One pose was identified as the most probable because it resulted in the most stable protein-ligand complex during the simulation and maintained two strong hydrogen bond interactions, a feature consistent with a majority of known inhibitors for that target. researchgate.net
The selection of the most plausible binding pose is often further validated by comparing the ligand's conformation to those of known inhibitors found in crystallographic databases (PDB). researchgate.net This structure-guided approach provides confidence in the predicted binding mode, which can then be used for the rational design of new, modified compounds. researchgate.netnih.gov In some cases, molecular modeling can reveal how a flexible linker, such as the one in 4-(aminomethyl)benzamide (B1271630) derivatives, allows a molecule to adopt a favorable geometry that bypasses steric hindrances and achieves necessary binding within an active site. nih.gov
Table 2: Example Criteria for Evaluating Putative Binding Poses of an Anilinosulfonamide Analog
| Pose ID | Ligand RMSD (Å) | H-Bond Interaction with Key Residue (Gln817) | Stability Assessment | Outcome |
|---|---|---|---|---|
| Pose-1 | Moderate | Single strong H-bond (avg. distance 2.2 Å). researchgate.net | Less stable than Pose-2. | Less Probable |
| Pose-2 | Low | Two strong H-bonds (avg. distances 1.9 & 2.2 Å). researchgate.net | Most stable protein-ligand complex from MD. researchgate.net | Most Probable |
| Pose-3 | Lowest | No H-bond formed (avg. distance ~4 Å). researchgate.net | Unfavorable interaction with key residue. | Ruled Out |
In Silico ADMET Prediction for Compound Modifiability and Academic Relevance
The prediction of a molecule's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties using computational methods is a crucial component of modern drug discovery. nih.gov These in silico techniques allow for the early assessment of a compound's potential pharmacokinetic profile, flagging possible liabilities before costly and labor-intensive experimental studies are undertaken. nih.gov For compounds like this compound, ADMET prediction provides valuable insights into its drug-likeness and potential for further development. jonuns.comjonuns.com
Absorption and Distribution Theoretical Prediction
Computational models are widely used to predict the absorption and distribution of potential drug candidates. A molecule's oral bioavailability is often initially assessed using established guidelines like Lipinski's Rule of Five and Veber's Rule. plos.org Key parameters include molecular weight, lipophilicity (LogP), and the number of hydrogen bond donors and acceptors.
Human Intestinal Absorption (HIA) is a critical parameter, as the small intestine is the primary site for drug absorption after oral administration. jonuns.com An absorption value below 30% is generally considered poor. jonuns.com Computational models, such as the BOILED-Egg model, can predict HIA based on the molecule's lipophilicity and polarity. plos.org These tools can also predict whether a compound is likely to cross the blood-brain barrier (BBB), an important consideration for CNS-targeting or avoiding CNS side effects. plos.org
Table 3: Predicted Absorption and Distribution Properties for Benzamide Sulfonamide Analogs
| Parameter | Predicted Value/Classification | Significance |
|---|---|---|
| Human Intestinal Absorption | > 80-90% | Predicted good oral bioavailability. jonuns.complos.org |
| Blood-Brain Barrier (BBB) Permeation | Predicted as non-permeant | Lower likelihood of central nervous system side effects. |
| P-glycoprotein (P-gp) Substrate | Predicted as No | The compound is not likely to be actively pumped out of cells by this efflux transporter. |
| Lipinski's Rule of Five | Compliant | Indicates good potential for oral bioavailability based on physicochemical properties. plos.org |
Metabolism and Excretion Computational Profiling
In silico tools are also essential for predicting the metabolic fate, excretion pathways, and potential toxicity of a compound. Predicting whether a molecule will inhibit or be a substrate for key drug-metabolizing enzymes, such as the Cytochrome P450 (CYP) family, is vital to foresee potential drug-drug interactions.
Toxicity prediction is another cornerstone of in silico ADMET analysis. Models can screen for various toxicities, including mutagenicity (e.g., the AMES test) and organ-specific toxicity like hepatotoxicity (liver damage). jonuns.comjonuns.com For excretion, computational models can predict interactions with transporters such as the Organic Cation Transporter 2 (OCT2), which is involved in the secretion of drugs in the kidneys. jonuns.com A compound that does not inhibit OCT2 is less likely to interfere with the excretion of other drugs handled by this transporter. jonuns.com
Table 4: Predicted Metabolism, Excretion, and Toxicity Profile for Benzamide Sulfonamide Analogs
| Parameter | Predicted Outcome | Implication |
|---|---|---|
| CYP2D6 Inhibitor | Predicted as No | Low risk of inhibiting the metabolism of other drugs processed by this key enzyme. |
| CYP3A4 Inhibitor | Predicted as No | Low risk of drug-drug interactions involving the most common drug-metabolizing enzyme. |
| AMES Mutagenicity | Predicted as non-mutagenic | Indicates a low likelihood of causing DNA mutations. jonuns.com |
| Hepatotoxicity | Predicted as non-hepatotoxic | Suggests a lower risk of causing liver damage. jonuns.comjonuns.com |
| Organic Cation Transporter 2 (OCT2) Substrate | Predicted as No | The compound is not expected to interfere with renal excretion via this pathway. jonuns.com |
Chemoinformatic Analysis of Benzamide Sulfonamide Chemical Space
Chemoinformatic analysis involves the investigation of large collections of chemical data to discern structure-activity relationships (SAR) and structure-property relationships (SPR). For the benzamide sulfonamide chemical space, such analyses are crucial for identifying structural motifs associated with specific biological activities. researchgate.net
Derivatives of benzamide containing a sulfonamide group are a well-established class of compounds, notably investigated as inhibitors of carbonic anhydrase (CA) isoenzymes. researchgate.netnih.gov Studies on these compounds reveal that the sulfonamide moiety (SO₂NH₂) is the primary zinc-binding group, which is essential for the inhibitory activity against these metalloenzymes. nih.gov
Chemoinformatic investigations have shown that modifications to the benzamide portion of the scaffold can significantly modulate inhibitory potency and selectivity against different CA isoforms (e.g., hCA I, II, VII, IX). nih.gov For example, incorporating various primary and secondary amines or amino acids into the benzamide structure can lead to highly potent inhibitors, with some achieving subnanomolar inhibitory constants (Kᵢ). nih.gov The structural diversity introduced at this position influences properties like water solubility and allows for fine-tuning of interactions with residues in and around the enzyme's active site, beyond the essential zinc coordination. nih.gov This systematic exploration of the chemical space helps in building predictive models and guiding the synthesis of new analogues with improved therapeutic profiles. researchgate.net
Table 5: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| 4-(Aminomethyl)benzamide |
| Gln817 |
| 4-Sulfamoyl benzoic acid |
| Sulfonamide |
General Principles Governing Structure-Activity Relationships in this Chemical Class
The biological activity of this compound derivatives is fundamentally dictated by the interplay of its core structural components: the anilino phenyl ring, the benzamide phenyl ring, the sulfonamide linkage, and the amide group. Several key principles have emerged from extensive research in this area.
The sulfonamide moiety is a critical pharmacophore, with its acidic nature playing a significant role in binding to biological targets. ijpsonline.com The strongly electron-withdrawing character of the aromatic sulfonyl group renders the attached nitrogen atom electropositive, increasing the acidity of the hydrogen atoms on the nitrogen. ijpsonline.com This acidity can be pivotal for interactions with metalloenzymes, such as carbonic anhydrases, where the sulfonamide group coordinates with the zinc ion in the active site. nih.govnih.gov
Furthermore, the spatial arrangement and conformational flexibility of the entire molecule are critical for its ability to fit into the binding pocket of a target protein. nih.govmdpi.com The relative orientation of the two phenyl rings and the substituents can significantly influence the strength of interaction with the receptor.
Impact of Substituent Modifications on Molecular Interactions
Systematic modifications of the this compound scaffold have provided deep insights into the structural requirements for biological activity.
Substituent Effects on the Anilino Phenyl Ring
The anilino phenyl ring offers a prime location for substitution to modulate the molecule's properties. The nature and position of substituents on this ring can significantly impact binding affinity and selectivity. For instance, in a series of N-substituted benzamide derivatives designed as histone deacetylase (HDAC) inhibitors, the substituents on the anilino-like portion were found to interact with the enzyme's active site. researchgate.net
In the context of Keap1-Nrf2 protein-protein interaction inhibitors, modifications on a similar bis-sulfonamide scaffold revealed that the nature of the aryl group in this position is critical. While direct SAR on the anilino ring of this compound is specific to the target, general principles suggest that both electron-donating and electron-withdrawing groups can be beneficial depending on the specific interactions within the binding pocket. nih.gov For example, the introduction of a 4-fluorobenzyloxy group on a related naphthalene (B1677914) scaffold dramatically improved inhibitory activity. nih.gov
Substituent Effects on the Benzamide Phenyl Ring
The benzamide phenyl ring is another key area for structural variation. The position and electronic nature of substituents on this ring can fine-tune the molecule's activity. Studies on benzamide derivatives targeting various enzymes have shown that electron-withdrawing groups, such as trifluoromethyl (CF3) or chloro (Cl) groups, can enhance inhibitory activity. mdpi.com Specifically, for a series of benzamides substituted with quinoline-linked 1,2,4-oxadiazole, compounds with 3-CF3 or 3,4-dichloro substituents on the benzamide ring displayed superior fungicidal activity, indicating that electron-withdrawing groups are beneficial in this case. mdpi.com
Conversely, in other contexts, the introduction of different functionalities can lead to varied biological outcomes. For example, in the development of glucokinase activators, various substitutions on the benzamide ring were explored to optimize activity, highlighting the target-dependent nature of SAR. nih.gov
Modifications at the Amide Nitrogen
Modifications at the amide nitrogen by introducing various cyclic amines, such as piperidine (B6355638) or morpholine, have been shown to influence the antitumor activity of N-substituted benzamide derivatives. researchgate.net These modifications can impact solubility, cell permeability, and interaction with the target protein. For instance, in a study on N-substituted benzamide derivatives as antitumor agents, compounds with different cyclic amines at this position showed varying levels of inhibitory activity against different cancer cell lines. researchgate.net
Modifications at the Sulfonamide Nitrogen
The sulfonamide nitrogen is a key interaction point, particularly for enzymes like carbonic anhydrase. nih.govnih.gov Substitution on this nitrogen can significantly alter the acidity of the sulfonamide proton and introduce new interaction points. In a study of benzamide-4-sulfonamides as carbonic anhydrase inhibitors, a variety of primary and secondary amines, as well as amino acids, were reacted at this position. nih.gov The resulting secondary sulfonamides often exhibited different inhibitory profiles against various carbonic anhydrase isoforms compared to the primary sulfonamide. nih.gov For example, secondary sulfonamides showed promising inhibitory effects on acetylcholinesterase, while the primary sulfonamide derivative was generally more effective against carbonic anhydrase isoenzymes I and II. nih.gov
Conformational Flexibility and its Influence on Biological Recognition
The ability of this compound and its derivatives to adopt a specific three-dimensional conformation is critical for binding to a biological target. nih.govmdpi.com The molecule possesses several rotatable bonds, including the bonds flanking the sulfonamide group and the amide bond, which allow for considerable conformational flexibility. This flexibility enables the molecule to adapt its shape to fit optimally into the binding site of a protein.
The preferred conformation can be influenced by intramolecular hydrogen bonds and steric interactions between substituents. The relative orientation of the anilino and benzamide phenyl rings is a key determinant of biological activity. nih.gov Molecular modeling studies on related benzamide derivatives have shown that the spatial arrangement of these rings is crucial for fitting into the receptor's binding pocket. nih.gov
Molecular and Cellular Mechanism of Action Studies of 4 Anilinosulfonyl Benzamide Derivatives
Receptor and Ion Channel Modulation at a Molecular Level
Voltage-Dependent Sodium Channel Interactions
Voltage-gated sodium channels (NaVs) are fundamental to the generation and propagation of action potentials in excitable cells. frontiersin.orgresearchgate.net The modulation of these channels presents a significant therapeutic avenue for a variety of neurological disorders. nih.gov Research into the effects of sulfonamide derivatives has revealed a potential for interaction with these critical ion channels.
Notably, studies on related aryl and acylsulfonamide compounds have demonstrated state-dependent inhibition of NaV channels, particularly the NaV1.3 and NaV1.7 subtypes. nih.govnih.gov For instance, a series of aryl and acylsulfonamides were identified as state-dependent inhibitors of NaV1.3 channels, with some compounds exhibiting IC50 values in the nanomolar range against the inactivated state of the channel. nih.gov This suggests that the sulfonamide moiety can play a crucial role in the pharmacophore responsible for NaV channel modulation. While direct studies on 4-(anilinosulfonyl)benzamide are not extensively detailed in publicly available literature, the activity of these structurally similar compounds provides a compelling rationale for its investigation as a potential modulator of voltage-dependent sodium channels. The key to their inhibitory action often lies in the specific substitutions on the aromatic rings and the nature of the acyl or aryl group, which influence the compound's affinity and selectivity for different NaV subtypes. nih.gov
GABA-A Receptor Interactions
The γ-aminobutyric acid type A (GABA-A) receptor is the primary mediator of fast synaptic inhibition in the central nervous system and a key target for a wide array of therapeutic agents, including benzodiazepines and barbiturates. nih.govnih.gov These receptors are ligand-gated ion channels with a complex heteropentameric structure, offering multiple allosteric binding sites for pharmacological modulation. nih.gov
While the direct interaction of this compound with GABA-A receptors is not extensively documented, the benzamide (B126) moiety is present in other known GABA-A receptor modulators. For example, 4-chloro-N-(2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl)benzamide (DS2) is a known selective positive allosteric modulator of specific GABA-A receptor subtypes. The exploration of benzamide derivatives in the context of GABA-A receptor modulation is an active area of research. The potential for these compounds to allosterically modulate receptor function, either by enhancing or inhibiting the effect of GABA, depends on their ability to bind to specific sites on the receptor complex, which are distinct from the GABA binding site itself.
Pathway Modulation at the Cellular Level (as a mechanistic tool)
Beyond direct interactions with ion channels and receptors, small molecules are invaluable tools for dissecting complex cellular signaling pathways. The ability of a compound to selectively modulate a specific pathway can provide profound insights into cellular function and disease pathogenesis.
Rho-Signaling Pathway Modulation
The Rho family of small GTPases are master regulators of the actin cytoskeleton and are involved in a myriad of cellular processes, including cell migration, adhesion, and proliferation. nih.gov The Rho signaling pathway is a well-established therapeutic target in various diseases, including cancer and cardiovascular disorders. nih.gov While specific studies detailing the effects of this compound on the Rho-signaling pathway are limited, the general class of sulfonamides has been explored for its inhibitory effects on components of this pathway. The modulation of Rho-associated kinase (ROCK), a key downstream effector of RhoA, is a particularly attractive strategy. nih.gov The potential for this compound derivatives to act as modulators of this pathway would likely depend on their ability to interact with the ATP-binding pocket of kinases like ROCK or to interfere with the protein-protein interactions that govern the activation of Rho GTPases.
Cellular Proliferation Studies in Research Cell Lines
The investigation of a compound's effect on cellular proliferation is a cornerstone of drug discovery, particularly in the field of oncology. The ability to inhibit the uncontrolled growth of cancer cells is a primary objective. While research specifically centered on this compound is not widely reported, studies on structurally related sulfonamide derivatives have demonstrated significant antiproliferative activity against various cancer cell lines. The mechanisms underlying such activity are often multifaceted, potentially involving the inhibition of key enzymes, disruption of signaling pathways crucial for cell growth, or the induction of apoptosis. The specific cell lines used in these studies are critical for understanding the potential spectrum of activity and for identifying biomarkers of sensitivity.
Protein-Ligand Interaction Kinetics (In Vitro/Biophysical)
Understanding the kinetics of how a ligand binds to and dissociates from its protein target is fundamental to rational drug design. nih.gov Parameters such as the association rate constant (k_on), the dissociation rate constant (k_off), and the resulting equilibrium dissociation constant (K_d) provide a more dynamic and insightful picture of a drug's action than affinity alone. nih.gov
Analytical Methodologies and Spectroscopic Characterization in Research of 4 Anilinosulfonyl Benzamide
Chromatographic Techniques for Purity and Isolation in Research Syntheses
Chromatographic methods are indispensable for separating 4-(anilinosulfonyl)benzamide from reaction byproducts and starting materials, as well as for quantifying its purity. The choice of technique is dictated by the compound's physicochemical properties, including its polarity and volatility.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) stands as a primary tool for the analysis of non-volatile compounds like this compound. In research syntheses, reversed-phase HPLC (RP-HPLC) is frequently the method of choice. This technique utilizes a nonpolar stationary phase (often C8 or C18) and a polar mobile phase.
A typical RP-HPLC method for analyzing N-phenylbenzamide derivatives, a class to which this compound belongs, involves a C18 column and a mobile phase consisting of a mixture of acetonitrile (B52724) and a buffered aqueous solution, such as sodium acetate, run under isocratic conditions. Detection is commonly achieved using a UV detector, often set at 254 nm where the aromatic rings of the molecule exhibit strong absorbance. The retention time of the compound under specific conditions is a key identifier, and the peak area is proportional to its concentration, allowing for purity assessment. While specific validated methods for this compound are not extensively published, the principles of RP-HPLC are readily adaptable for its analysis.
| Parameter | Typical Value/Condition |
| Stationary Phase | Reversed-phase C18 |
| Mobile Phase | Acetonitrile : Sodium Acetate Buffer (pH 5) (50:50, v/v) |
| Flow Rate | 0.7 - 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 20 µL |
| Temperature | 30 °C |
| This interactive table outlines typical starting parameters for the HPLC analysis of compounds structurally related to this compound. |
Gas Chromatography (GC) with Derivatization
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. However, this compound, with its polar N-H and amide functional groups, exhibits low volatility and is prone to thermal degradation at the high temperatures required for GC analysis. To overcome these limitations, a derivatization step is essential.
Derivatization chemically modifies the analyte to increase its volatility and thermal stability. For sulfonamides, common derivatization approaches include silylation or methylation. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or (trimethylsilyl)diazomethane can be used to replace the active hydrogens on the sulfonamide and amide groups with less polar trimethylsilyl (B98337) or methyl groups, respectively.
Following derivatization, the resulting more volatile compound can be analyzed by GC, typically coupled with a mass spectrometer (GC-MS) for definitive identification based on both retention time and mass fragmentation patterns. The choice of derivatizing agent and reaction conditions must be carefully optimized to ensure complete and reproducible conversion of this compound to its derivative.
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods provide detailed information about the molecular structure of this compound, confirming the connectivity of atoms and the presence of specific functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound would be expected to show distinct signals for the protons on the two aromatic rings and the N-H protons of the sulfonamide and amide groups. The chemical shifts (δ) of the aromatic protons would typically appear in the region of 7-8 ppm. The protons of the benzamide (B126) ring and the aniline (B41778) ring would exhibit different splitting patterns (e.g., doublets, triplets) due to coupling with neighboring protons, allowing for their assignment. The N-H protons would likely appear as broad singlets, with their chemical shifts being sensitive to solvent and concentration. For structurally similar N-(4-sulfamoylphenyl)benzamide derivatives, the amide N-H proton signal appears around 10.3 ppm, while the sulfonamide -NH₂ protons appear as a broad singlet.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal. The carbonyl carbon of the benzamide group would be expected to resonate at a downfield chemical shift, typically in the range of 165-170 ppm. rsc.org The aromatic carbons would appear in the region of 110-150 ppm. rsc.org
¹⁹F NMR Spectroscopy: In the case of fluorinated analogs of this compound, ¹⁹F NMR spectroscopy would be a crucial technique for confirming the presence and position of fluorine atoms on the aromatic rings.
Table of Expected NMR Chemical Shifts (δ, ppm) for this compound (Analogous Compounds)
| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
| Amide N-H | ~10.3 | - |
| Sulfonamide N-H | Broad singlet | - |
| Aromatic C-H | 7.0 - 8.0 | 110 - 150 |
| Carbonyl C=O | - | 165 - 170 |
| This interactive table provides expected chemical shift ranges based on data from structurally similar compounds. |
Mass Spectrometry (MS)
Mass spectrometry (MS) is used to determine the molecular weight of this compound and to gain structural information from its fragmentation pattern. In a typical electron ionization (EI) mass spectrum, the molecule would be expected to show a molecular ion peak ([M]⁺) corresponding to its molecular weight.
The fragmentation of N-phenylbenzenesulfonamide derivatives is characterized by several key pathways. A common fragmentation involves the loss of sulfur dioxide (SO₂), leading to a significant fragment ion. Other characteristic fragmentations include cleavage of the S-N bond and the C-N bond of the amide group. The resulting fragment ions provide a fingerprint that can be used to confirm the structure of the molecule.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its specific bonds.
Key expected vibrational frequencies include:
N-H stretching: Two distinct bands in the region of 3400-3200 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the amide and sulfonamide N-H bonds. For similar structures, N-H stretching vibrations are observed around 3349 cm⁻¹ and 3263 cm⁻¹. rsc.org
C=O stretching: A strong absorption band around 1650-1680 cm⁻¹ characteristic of the carbonyl group in the benzamide moiety. rsc.org
S=O stretching: Two strong absorption bands corresponding to the asymmetric and symmetric stretching of the sulfonyl group (SO₂), typically found around 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹, respectively. rsc.org
Aromatic C-H and C=C stretching: Multiple bands in the regions of 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹, respectively.
Table of Characteristic IR Absorption Bands for this compound (Analogous Compounds)
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| N-H (Amide & Sulfonamide) | Stretching | 3400 - 3200 |
| C=O (Amide) | Stretching | 1680 - 1650 |
| S=O (Sulfonyl) | Asymmetric Stretching | 1350 - 1300 |
| S=O (Sulfonyl) | Symmetric Stretching | 1160 - 1140 |
| Aromatic C=C | Stretching | 1600 - 1450 |
| This interactive table summarizes the expected key IR absorption bands based on data from structurally similar compounds. |
X-ray Crystallography and Solid-State Characterization
The determination of the three-dimensional atomic and molecular structure of this compound is crucial for a comprehensive understanding of its physicochemical properties and biological activity. X-ray crystallography stands as the definitive method for elucidating the solid-state structure of crystalline compounds. This technique provides precise information on bond lengths, bond angles, and torsion angles, revealing the conformation of the molecule in the crystal lattice. Furthermore, crystallographic analysis details the intermolecular interactions, such as hydrogen bonds and van der Waals forces, that dictate the crystal packing arrangement.
As of the current literature review, a specific single-crystal X-ray diffraction study for this compound has not been reported. However, the methodology remains highly relevant for its future characterization. Such a study would provide invaluable insights into the spatial relationship between the anilino, sulfonyl, and benzamide moieties.
In addition to single-crystal X-ray diffraction, other solid-state characterization techniques are essential for a complete analysis. These include:
Powder X-ray Diffraction (PXRD): This technique is used to analyze the crystalline nature of a bulk sample, identify different polymorphic forms, and determine the phase purity.
Differential Scanning Calorimetry (DSC): DSC is employed to determine the melting point, and to identify and characterize phase transitions and polymorphic forms of the compound.
Thermogravimetric Analysis (TGA): TGA provides information on the thermal stability of the compound and its decomposition profile.
Solid-State Nuclear Magnetic Resonance (ssNMR) Spectroscopy: This non-destructive technique can provide detailed information about the local chemical environment and conformation of the molecules in the solid state, especially useful for amorphous or poorly crystalline samples.
While specific data for this compound is not available, the application of these standard analytical methodologies would be a critical step in its comprehensive chemical and physical characterization.
Advanced Biophysical Techniques for Molecular Interaction Analysis
Understanding the interactions of this compound with its biological targets at a molecular level is fundamental to elucidating its mechanism of action. Several advanced biophysical techniques are instrumental in characterizing these interactions, providing data on binding affinity, thermodynamics, and kinetics. While specific studies on this compound are not present in the current literature, the following techniques represent the state-of-the-art for analyzing the molecular interactions of similar sulfonamide and benzamide-containing compounds.
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique used to directly measure the heat changes that occur during a binding event between two molecules in solution. nih.govacs.org This method allows for the determination of the binding affinity (Ka), dissociation constant (Kd), stoichiometry of binding (n), and the thermodynamic parameters of enthalpy (ΔH) and entropy (ΔS) of the interaction in a single experiment. tandfonline.comtandfonline.com For instance, ITC has been extensively used to characterize the binding of various sulfonamide inhibitors to carbonic anhydrases. tandfonline.comtandfonline.com The thermodynamic profile obtained from ITC can provide insights into the nature of the binding forces, such as hydrogen bonding, hydrophobic interactions, and van der Waals forces, that govern the interaction of a ligand like this compound with its target protein. tandfonline.com
Surface Plasmon Resonance (SPR)
Surface Plasmon Resonance is a real-time, label-free optical technique for monitoring molecular interactions. In a typical SPR experiment, one molecule (the ligand) is immobilized on a sensor surface, and the other molecule (the analyte) flows over the surface. The binding between the ligand and the analyte causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. This allows for the quantitative determination of the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (Kd). SPR is highly sensitive and can be used to study a wide range of molecular interactions, making it a suitable technique for characterizing the binding kinetics of this compound to its biological target.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a versatile and powerful tool for studying molecular interactions at atomic resolution. nih.govresearchgate.netnih.govencyclopedia.pub Ligand-observe NMR experiments, such as saturation transfer difference (STD) NMR and WaterLOGSY, can be used to identify which parts of a small molecule, such as this compound, are in close contact with a target protein. For a more detailed structural analysis, protein-observe NMR experiments, such as 2D ¹H-¹⁵N HSQC, can be used to map the binding site on the protein by monitoring the chemical shift perturbations of specific amino acid residues upon ligand binding. Furthermore, transferred Nuclear Overhauser Effect (trNOE) experiments can provide information about the conformation of the ligand when it is bound to its target. researchgate.net
Computational Docking and Molecular Dynamics
In conjunction with experimental techniques, computational methods such as molecular docking and molecular dynamics (MD) simulations provide valuable insights into molecular interactions. nih.govnih.govnih.gov Molecular docking can predict the preferred binding pose of this compound within the active site of a target protein and estimate the binding affinity. nih.govnih.gov Following docking, MD simulations can be used to explore the dynamic behavior of the ligand-protein complex over time, providing information on the stability of the interaction and the conformational changes that may occur upon binding. nih.govnih.gov
The application of these advanced biophysical and computational techniques would be invaluable in characterizing the molecular interactions of this compound, thereby providing a solid foundation for understanding its biological function and for any future drug design and development efforts.
Interactive Data Table: Biophysical Techniques for Molecular Interaction Analysis
| Technique | Information Provided | Application to this compound |
| Isothermal Titration Calorimetry (ITC) | Binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) | To determine the thermodynamic profile of its interaction with a biological target. |
| Surface Plasmon Resonance (SPR) | Association (kon) and dissociation (koff) rate constants, and binding affinity (Kd) | To analyze the kinetics of its binding to an immobilized target molecule in real-time. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Identification of binding epitopes, mapping of the binding site on the target, and determination of the bound ligand conformation | To gain atomic-level structural information about its interaction with a target protein. |
| Computational Docking and Molecular Dynamics | Prediction of binding pose, estimation of binding affinity, and analysis of the dynamic stability of the complex | To model its interaction with a target protein and guide experimental studies. |
Future Directions and Emerging Research Avenues
Exploration of Novel Scaffolds Integrating Anilinosulfonylbenzamide Motifs
The exploration of novel molecular scaffolds that incorporate the 4-(anilinosulfonyl)benzamide motif is a promising strategy for the discovery of new therapeutic agents. This approach involves the strategic modification and diversification of the core structure to enhance biological activity, improve pharmacokinetic properties, and explore new chemical spaces.
One key strategy is the integration of heterocyclic rings, such as triazoles, oxadiazoles, or imidazoles, into the benzamide (B126) structure. drughunter.com These heterocycles can act as bioisosteres for the amide bond, potentially offering improved metabolic stability and altered physicochemical properties. drughunter.comnih.gov For instance, the replacement of an amide with a 1,2,4-triazole (B32235) ring has been successfully employed in the development of benzodiazepines with enhanced metabolic stability. drughunter.com A recent study detailed the design of compounds integrating triazole and benzenesulfonamide (B165840) scaffolds, which are known for inhibiting tumor-associated carbonic anhydrases IX and XII. nih.gov
Bioisosteric replacement is another critical tool in the design of novel scaffolds. nih.gov This strategy involves substituting a functional group with another that has similar physical or chemical properties, with the aim of improving the compound's biological activity or pharmacokinetic profile. u-tokyo.ac.jp For the this compound core, bioisosteric replacements for the amide group, such as thioamides, selenoamides, and ureas, have been investigated to modulate activity. nih.gov For example, a study on benzamide analogs as potential anthelmintics found that replacing the amide oxygen with sulfur or selenium retained or enhanced activity against C. elegans. nih.gov
Furthermore, the "tail" and "dual-tail" approaches in drug design are being applied to anilinosulfonylbenzamide derivatives. This involves the addition of various functional groups to the core scaffold to probe interactions with different regions of the target protein's binding site. A study on novel N-(3-(1-(4-sulfamoylphenyl)triazol-4-yl)phenyl)benzamide derivatives as carbonic anhydrase inhibitors demonstrated that the addition of small hydrophobic or hydrophilic heterocyclic secondary amines could significantly impact inhibitory potency and selectivity. nih.gov
The table below summarizes examples of novel scaffolds incorporating benzamide or sulfonamide motifs and their observed biological activities.
| Scaffold Modification | Example Compound Class | Target(s) | Key Findings |
| Triazole Integration | N-(3-(1-(4-sulfamoylphenyl)triazol-4-yl)phenyl)benzamide derivatives | Carbonic Anhydrases IX & XII | Introduction of hydrophobic and hydrophilic tails led to potent and selective inhibitors. nih.gov |
| Amide Bioisosterism | Thioamide and Selenoamide analogs of Wact-11 | Not specified | Replacement of amide with thioamide or selenoamide retained nematicidal activity. nih.gov |
| Pharmacophore Combination | N-(1-(4-Methoxyphenyl)-3-oxo-3-((4-(N-(substituted)sulfamoyl)phenyl)amino)prop-1-en-1-yl)benzamides | hCA I, hCA II, AChE | Compounds showed significant inhibitory potential at nanomolar levels against all three enzymes. tubitak.gov.tr |
| Structural Modification | 4-(2-Pyrimidinylamino)benzamide derivatives | Hedgehog Signaling Pathway | Structural modifications led to the identification of potent and orally available inhibitors. researchgate.net |
Integration with Artificial Intelligence and Machine Learning in Compound Design
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design and optimization of novel compounds. researchgate.netnih.govnih.govemanresearch.org These computational tools can be effectively applied to the this compound scaffold to explore vast chemical spaces and predict the biological activities of new derivatives.
Predictive Modeling: ML algorithms, such as random forests, support vector machines (SVMs), and deep neural networks, can be trained on existing datasets of anilinosulfonylbenzamide analogs to build models that predict their biological activity. semanticscholar.orgfrontiersin.orgnih.gov These models use molecular descriptors as input features to forecast properties like inhibitory potency, selectivity, and pharmacokinetic profiles. nih.gov For instance, ML models have been successfully used to predict the antibacterial activity of various compounds with high accuracy. semanticscholar.org This approach allows for the rapid virtual screening of large compound libraries, prioritizing the synthesis of molecules with the highest probability of success. nih.govnih.gov
High-Throughput Virtual Screening: AI and ML can significantly enhance high-throughput virtual screening (HTVS) by prioritizing which compounds to screen experimentally. nih.gov By predicting the activity of large numbers of virtual compounds, these methods can enrich the "hit rate" of screening campaigns and reduce the time and cost associated with identifying promising lead compounds. nih.govnih.gov
The following table outlines the application of various AI and ML techniques in drug design that are relevant to the this compound scaffold.
| AI/ML Technique | Application in Compound Design | Potential Impact on this compound Research |
| Supervised Machine Learning (e.g., Random Forest, SVM) | Prediction of biological activity and physicochemical properties. semanticscholar.orgfrontiersin.orgnih.gov | Rapidly screen virtual libraries of derivatives to identify promising candidates for synthesis and testing. |
| Deep Learning (e.g., Deep Neural Networks) | Prediction of multi-label mechanisms of action and complex biological activities. uvt.nl | Uncover novel biological targets and polypharmacological profiles of anilinosulfonylbenzamide analogs. |
| Generative Models (e.g., VAEs, GANs) | De novo design of novel molecular structures with desired properties. nih.gov | Discover innovative scaffolds with improved potency, selectivity, and drug-like properties. |
| Ensemble Learning (e.g., Gradient Boosting) | Enhancing the accuracy of predictive models for molecular activity. frontiersin.org | Improve the reliability of virtual screening hits and lead optimization efforts. |
Advanced Mechanistic Elucidation Techniques
A deep understanding of how this compound derivatives interact with their biological targets is crucial for rational drug design. Advanced biophysical and proteomic techniques are being increasingly employed to elucidate the precise mechanisms of action of these compounds.
Biophysical Methods: A suite of biophysical techniques can provide detailed information about the binding of small molecules to their protein targets. nih.govnih.gov These methods include:
Surface Plasmon Resonance (SPR): To determine the kinetics (on- and off-rates) and affinity of binding interactions in real-time. nih.gov
Isothermal Titration Calorimetry (ITC): To measure the thermodynamic parameters of binding, such as enthalpy and entropy changes. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: To map the binding site of a ligand on a protein and provide structural information about the complex. nih.gov
Affinity Selection Mass Spectrometry (AS-MS): For high-throughput screening to identify compounds that bind to a target protein. nih.gov
Thermal Shift Assays (TSA): To assess ligand binding by measuring changes in the thermal stability of the target protein. nih.gov
Target Deconvolution: For compounds identified through phenotypic screening, identifying the specific molecular target is a critical step. nih.govnih.gov Target deconvolution techniques help to pinpoint the protein(s) with which a bioactive compound interacts. nih.gov Affinity-based methods, where the compound is immobilized on a solid support to "pull down" its binding partners from a cell lysate, are a common approach. nih.gov More advanced techniques like thermal proteome profiling (TPP) can identify targets by observing changes in protein thermal stability across the entire proteome upon compound treatment. nih.gov
Activity-Based Protein Profiling (ABPP): ABPP is a powerful chemical proteomics strategy that uses chemical probes to assess the functional state of enzymes in complex biological systems. frontiersin.orgwikipedia.org This technique can be used to identify the targets of this compound derivatives and to understand how they modulate enzyme activity in a native environment. wikipedia.org
The table below summarizes advanced techniques for mechanistic elucidation and their applications.
| Technique | Principle | Information Gained |
| Surface Plasmon Resonance (SPR) | Measures changes in refractive index at a sensor surface upon molecular binding. | Binding affinity (KD), kinetics (kon, koff). nih.gov |
| Isothermal Titration Calorimetry (ITC) | Measures the heat released or absorbed during a binding event. | Binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). nih.gov |
| Target Deconvolution | Identifies the molecular target(s) of a bioactive compound. | Understanding of the compound's mechanism of action. nih.govnih.gov |
| Activity-Based Protein Profiling (ABPP) | Uses chemical probes to label active enzymes. | Identification of enzyme targets and assessment of their functional state. frontiersin.orgwikipedia.org |
Development of Chemical Probes for Biological Systems
To better understand the biological roles of the targets of this compound, the development of chemical probes based on this scaffold is a crucial research direction. These probes are valuable tools for target identification, validation, and imaging in biological systems.
Activity-Based Probes (ABPs): ABPs are designed to covalently bind to the active form of an enzyme, allowing for the specific labeling and visualization of active enzymes in a complex proteome. frontiersin.orgwikipedia.orgnih.govstanford.edumdpi.com An ABP derived from a this compound inhibitor would typically consist of three components: the anilinosulfonylbenzamide core for target recognition, a reactive group ("warhead") for covalent attachment to the target, and a reporter tag (e.g., a fluorophore or biotin) for detection. wikipedia.org
Photoaffinity Probes: Photoaffinity labeling is another powerful technique for identifying the targets of a small molecule. nih.govnih.govresearchgate.net A photoaffinity probe incorporates a photoreactive group (e.g., a diazirine or benzophenone) into the this compound scaffold. nih.govresearchgate.net Upon irradiation with UV light, this group forms a highly reactive species that covalently crosslinks the probe to its binding partner, enabling subsequent identification by mass spectrometry. nih.govnih.gov
Fluorescent Probes: The development of fluorescent probes based on the this compound scaffold can enable the visualization of its target(s) in living cells and tissues. researchgate.netnih.gov These probes can be designed to exhibit a change in their fluorescent properties upon binding to their target, allowing for real-time imaging of target engagement and localization. researchgate.net
The table below provides an overview of different types of chemical probes and their applications.
| Probe Type | Key Features | Applications |
| Activity-Based Probes (ABPs) | Covalently bind to the active form of an enzyme. frontiersin.orgwikipedia.org | Target identification, enzyme activity profiling, biomarker discovery. frontiersin.orgnih.gov |
| Photoaffinity Probes | Contain a photoreactive group for light-induced covalent crosslinking. nih.govnih.gov | Target deconvolution, mapping of binding sites. nih.gov |
| Fluorescent Probes | Incorporate a fluorophore for visualization. researchgate.netnih.gov | Cellular imaging of target localization and engagement. researchgate.netnih.gov |
Multi-Target Ligand Design Principles
Many complex diseases, such as cancer and neurodegenerative disorders, involve multiple biological pathways. nih.gov Therefore, designing ligands that can simultaneously modulate multiple targets, known as multi-target-directed ligands (MTDLs), is an attractive therapeutic strategy. nih.govmdpi.com The this compound scaffold is well-suited for the development of MTDLs due to its chemical tractability and ability to interact with various protein targets.
The design of MTDLs often involves the combination of pharmacophores from known inhibitors of different targets into a single molecule. For example, a compound could be designed to incorporate features that allow it to inhibit both a specific kinase and a carbonic anhydrase, both of which may be relevant in a particular cancer type. A study on new benzamides demonstrated their potential as dual inhibitors of acetylcholinesterase (AChE) and β-secretase (BACE1), two key enzymes in Alzheimer's disease. nih.gov
In silico approaches are particularly valuable for the identification of MTDLs. mdpi.com Computational screening of compound libraries against multiple targets can identify molecules with the desired polypharmacological profile. mdpi.com Molecular dynamics simulations can then be used to study the binding of these hits to their respective targets and guide further optimization. mdpi.com
The following table highlights key principles in the design of multi-target ligands.
| Design Principle | Description | Example Application for this compound |
| Pharmacophore Merging | Combining the key recognition elements of ligands for different targets into a single molecule. | Designing a derivative that inhibits both a protein kinase and a carbonic anhydrase. |
| Scaffold Hopping | Replacing the core scaffold of a known inhibitor with a different one while retaining key binding interactions. | Identifying novel anilinosulfonylbenzamide-based scaffolds with dual-target activity. |
| In Silico Screening | Computationally screening compound libraries against multiple targets. mdpi.com | Identifying existing or virtual anilinosulfonylbenzamide derivatives with predicted activity against two or more disease-relevant targets. |
| Fragment-Based Design | Linking or growing small molecular fragments that bind to different sites on one or more targets. | Developing MTDLs by combining fragments that bind to the desired targets. |
Q & A
Q. What are the common synthetic routes for preparing 4-(anilinosulfonyl)benzamide, and what reaction conditions optimize yield?
The synthesis typically involves a multi-step process:
- Sulfonylation : Reacting aniline derivatives with sulfonyl chlorides under basic conditions (e.g., pyridine or triethylamine) to form the sulfonamide intermediate .
- Benzamide coupling : Introducing the benzamide moiety via coupling reactions, such as using benzoyl chloride with a catalyst like DMAP (4-dimethylaminopyridine) .
- Purification : Column chromatography or recrystallization to isolate the product. Yield optimization requires precise stoichiometry, controlled temperatures (60–80°C for sulfonylation), and inert atmospheres to prevent side reactions .
Q. How can structural characterization of this compound be systematically validated?
Use a combination of:
Q. What preliminary assays are recommended to evaluate the biological activity of this compound?
Initial screening should include:
- Enzyme inhibition assays : Test against kinases, PARP-1, or ATX enzymes using fluorometric or colorimetric substrates .
- Cellular viability assays : MTT or resazurin-based assays in cancer cell lines (e.g., MCF-7) to assess cytotoxicity .
- Binding studies : Surface plasmon resonance (SPR) to measure interactions with target proteins .
Advanced Research Questions
Q. How can contradictory data in enzyme inhibition studies of this compound derivatives be resolved?
Contradictions often arise from assay conditions or structural variability. Strategies include:
- Kinetic analysis : Determine values under standardized pH and temperature conditions to compare inhibition potency .
- Molecular docking : Use software like AutoDock Vina to model binding modes and identify critical residues (e.g., PARP-1’s NAD-binding pocket) .
- Comparative SAR studies : Modify substituents (e.g., fluorophenyl vs. methoxyphenyl) and correlate changes with activity trends .
Q. What strategies enhance the selectivity of this compound for specific biological targets?
- Bioisosteric replacement : Substitute the sulfonamide group with carbamate or urea to alter hydrogen-bonding patterns .
- Fragment-based design : Introduce polar groups (e.g., morpholine sulfonyl) to improve interactions with hydrophobic pockets in enzymes like ATX .
- Pharmacophore modeling : Map essential features (e.g., hydrogen bond acceptors) using tools like Schrödinger’s Phase .
Q. How do reaction mechanisms differ in copper-mediated C-H functionalization of this compound under acidic vs. basic conditions?
- Basic conditions : Follow an organometallic pathway with directed C-H activation (e.g., methoxylation at the benzamide group) via Cu(II)-mediated intermediates .
- Acidic conditions : Proceed through a single-electron-transfer (SET) mechanism, leading to non-directed chlorination of aromatic rings .
- Validation : Use radical traps (e.g., TEMPO) and isotopic labeling (-HO) to distinguish pathways .
Q. What analytical methods are critical for assessing the stability of this compound in physiological environments?
- HPLC-MS : Monitor degradation products in simulated gastric fluid (pH 2.0) and plasma .
- Thermogravimetric analysis (TGA) : Determine thermal stability for storage optimization .
- Solubility studies : Use shake-flask methods in buffers (pH 1–10) to guide formulation strategies .
Methodological Challenges and Solutions
Q. How can researchers address low yields in the final coupling step of this compound synthesis?
- Catalyst optimization : Replace traditional bases with DBU (1,8-diazabicycloundec-7-ene) to accelerate amide bond formation .
- Microwave-assisted synthesis : Reduce reaction time from hours to minutes while improving purity .
- In situ FTIR monitoring : Track intermediate formation to adjust reagent addition dynamically .
Q. What computational approaches predict the pharmacokinetic profile of this compound derivatives?
- ADMET prediction : Use SwissADME or ADMETLab to estimate permeability (LogP), bioavailability, and CYP450 interactions .
- Molecular dynamics (MD) simulations : Model blood-brain barrier penetration using GROMACS .
- Metabolic stability assays : Incubate with liver microsomes and analyze metabolites via LC-MS/MS .
Comparative and Structural Analysis
Q. How does this compound compare to structurally related benzamide derivatives in SAR studies?
Key comparisons include:
- Bioactivity : Quinazolinone derivatives (e.g., 4-oxoquinazolin-3-yl analogs) show enhanced kinase inhibition due to planar aromatic systems .
- Solubility : Morpholine sulfonyl groups improve aqueous solubility vs. methylthio substituents .
- Target selectivity : Fluorophenyl derivatives exhibit higher specificity for tyrosine kinases over serine/threonine kinases .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
